Synthetic Lethality Selectivity in MTAP-Deleted Cells
MRTX9768 hydrochloride exhibits an SDMA inhibition IC50 of 3 nM in HCT116 MTAP-del cells versus 544 nM in HCT116 MTAP-WT cells [1]. This represents a 181-fold selectivity for MTAP-deleted cells. In comparison, MRTX1719 (a clinical-stage analog) shows >70-fold selectivity in the same cellular context [2], TNG908 demonstrates 15-fold selective killing [3], and AZ-PRMT5i-1 exhibits >50-fold MTA cooperativity [4]. The 181-fold selectivity ratio of MRTX9768 hydrochloride is, based on published data, among the highest reported for this target class [1].
78-fold (proliferation)
Reported selectivity window in HCT116 isogenic MTAP-del vs. WT cell pair; in vivo tumor selectivity context requires validation.
IC50 values: 3 nM (del) vs. 544 nM (WT) for SDMA; 11 nM vs. 861 nM for proliferation.
| Evidence Dimension | Selectivity ratio (MTAP-del vs. MTAP-WT SDMA inhibition) |
|---|---|
| Target Compound Data | 181-fold (SDMA IC50: 3 nM vs. 544 nM) |
| Comparator Or Baseline | MRTX1719: >70-fold; TNG908: 15-fold; AZ-PRMT5i-1: >50-fold |
| Quantified Difference | MRTX9768 selectivity is 2.6× to 12.1× higher than comparators |
| Conditions | HCT116 MTAP-del and MTAP-WT cell lines; SDMA assay |
Why This Matters
Higher selectivity ratio enables a wider therapeutic window, reducing off-target toxicity and improving signal-to-noise in MTAP-deleted cancer models.
- [1] Smith CR, et al. Abstract LB003: Fragment based discovery of MRTX9768. Cancer Res. 2021;81(13_Supplement):LB003. View Source
- [2] Engstrom LD, et al. MRTX1719 is an MTA-cooperative PRMT5 inhibitor that exhibits synthetic lethality in preclinical models and patients with MTAP-deleted cancer. Cancer Discov. 2023;13(11):2412-2431. View Source
- [3] Cottrell KM, et al. Discovery of TNG908: A Selective, Brain Penetrant, MTA-Cooperative PRMT5 Inhibitor That Is Synthetically Lethal with MTAP-Deleted Cancers. J Med Chem. 2024;67(8):6064-6089. View Source
- [4] Davies TG, et al. Discovery and In Vivo Efficacy of AZ-PRMT5i-1, a Novel PRMT5 Inhibitor with High MTA Cooperativity. J Med Chem. 2024;67(16):13604-13638. View Source
